LogP Elevation: Bromine-Driven Lipophilicity Gain vs. Non-Halogenated Analog
The target compound (4-Br-2-CH₃) exhibits a computed logP of 2.98, which is 0.76 log units higher than that of the non-halogenated m-tolyl analog 3-[1-(3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS 2060025-16-1; logP = 2.22) . This difference is attributable to the replacement of a hydrogen atom with bromine at the para position of the N-phenyl ring. Literature consensus indicates that bromine substitution on an aromatic ring typically increases logP by approximately 0.6–0.9 units relative to the unsubstituted phenyl analog [1]. The higher lipophilicity of the target compound may translate into enhanced membrane permeability and altered tissue distribution in cell-based or in vivo experimental systems.
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 2.98 (4-Br-2-CH₃; CAS 2060025-63-8) |
| Comparator Or Baseline | logP = 2.22 (3-CH₃, no halogen; CAS 2060025-16-1) |
| Quantified Difference | ΔlogP = +0.76 (≈5.8× higher lipophilicity) |
| Conditions | Computed logP values from vendor-supplied data (Leyan); computational method not disclosed but consistent across both entries |
Why This Matters
A ΔlogP of 0.76 is substantial in a medicinal chemistry context and can alter compound partitioning, cell permeability, and non-specific protein binding, making the target compound functionally non-interchangeable with the non-halogenated analog in any assay where lipophilicity is a determinant of outcome.
- [1] Chemistry StackExchange. LogP of halogen derivatives of aromatics and aliphatics explanation: bromine increases logP by ~0.60 on the same compound. Available at: https://chemistry.stackexchange.com. View Source
